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Compound of Interest

Compound Name:
[2-(Cyclopentyloxy)-4-

methylphenyl]methanamine

CAS No.: 1250167-62-4

Cat. No.: B1453739

Get Quote

Executive Summary
[2-(Cyclopentyloxy)-4-methylphenyl]methanamine (C₁₃H₁₉NO) is a specialized benzylamine

derivative characterized by a lipophilic cyclopentyloxy ether motif at the ortho position and a

methyl group at the para position relative to the benzylic amine.

In medicinal chemistry, this molecule serves as a high-value scaffold for G-Protein Coupled

Receptor (GPCR) modulators and Phosphodiesterase (PDE) inhibitors. Its structural design

leverages the "cyclopentyloxy" group to fill hydrophobic pockets in target proteins, while the

primary amine provides a critical anchor point for hydrogen bonding or further derivatization.

Part 1: Physicochemical Profile[1]
Molecular Weight & Formula
The precise molecular weight is critical for stoichiometry in synthetic workflows and for

calculating molar dosage in biological assays.
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Property Value Notes

Molecular Formula C₁₃H₁₉NO

Molecular Weight (Average) 205.30 g/mol Used for bulk calculations.

Monoisotopic Mass 205.1467 Da
Used for Mass Spectrometry

(HRMS) validation.

Heavy Atom Count 15

Rotatable Bonds 4
Cyclopentyl ether bond &

Benzyl amine bond.

Predicted Physicochemical Properties (ADME)
These values dictate the compound's behavior in biological systems, specifically its ability to

cross cell membranes (permeability).

Property Predicted Value
Implication for Drug
Design

cLogP (Lipophilicity) ~2.8 - 3.1
Optimal for oral bioavailability

(Lipinski compliant).

TPSA (Topological Polar

Surface Area)
~35.25 Å²

High membrane permeability

(Brain/Gut).

pKa (Basic Amine) ~9.5
Protonated at physiological pH

(7.4), enhancing solubility.

Hydrogen Bond Donors 2 Primary amine (-NH₂).

Hydrogen Bond Acceptors 2
Ether oxygen and Amine

nitrogen.

Part 2: Synthetic Architectures
Retrosynthetic Analysis
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The most robust synthesis of [2-(Cyclopentyloxy)-4-methylphenyl]methanamine avoids

direct amination of the benzene ring, which is low-yielding. Instead, it utilizes a Convergent

Etherification-Reduction Strategy.

Disconnection A: The Benzyl-Amine bond (formed via Nitrile reduction).

Disconnection B: The Phenyl-Ether bond (formed via Williamson Ether Synthesis).

Step-by-Step Synthesis Protocol
Note: This protocol assumes standard Schlenk line techniques for air-sensitive reduction steps.

Step 1: Etherification (Formation of the Scaffold)
Precursor: 2-Hydroxy-4-methylbenzonitrile (CAS: 55600-62-9) Reagents: Bromocyclopentane,

Potassium Carbonate (

), DMF.

Dissolution: Dissolve 1.0 eq of 2-Hydroxy-4-methylbenzonitrile in anhydrous DMF (0.5 M

concentration).

Base Addition: Add 2.5 eq of anhydrous

. Stir at room temperature for 30 minutes to generate the phenoxide anion.

Alkylation: Dropwise add 1.2 eq of Bromocyclopentane.

Heating: Heat the reaction mixture to 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc

8:1) until the starting phenol disappears.

Workup: Quench with water, extract with Ethyl Acetate, and wash with brine.

Intermediate: Yields 2-(cyclopentyloxy)-4-methylbenzonitrile.

Step 2: Nitrile Reduction (Formation of the Amine)
Reagents: Lithium Aluminum Hydride (

), anhydrous THF.
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Preparation: Suspend 2.0 eq of

in anhydrous THF at 0°C under Argon.

Addition: Dissolve the nitrile intermediate from Step 1 in THF and add dropwise to the

hydride suspension. Caution: Exothermic.

Reflux: Allow to warm to room temperature, then reflux for 3 hours to ensure complete

reduction of the nitrile to the primary amine.

Fieser Quench: Cool to 0°C. Carefully add water (1 eq per g LAH), then 15% NaOH (1 eq),

then water (3 eq).

Purification: Filter the granular precipitate. Concentrate the filtrate.

Salt Formation (Optional): Treat with HCl in Dioxane to isolate as the stable Hydrochloride

salt (MW: ~241.76 g/mol ).

Reaction Pathway Visualization
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Figure 1: Two-step synthetic pathway from commercially available nitrile precursors to the

target benzylamine.

Part 3: Analytical Characterization
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To ensure scientific integrity, the synthesized compound must be validated using the following

criteria.

Mass Spectrometry (LC-MS)
Expected [M+H]⁺ Peak: 206.15 m/z.

Fragment Pattern: Look for a characteristic loss of the cyclopentyl group (-69 Da) or

ammonia (-17 Da).

Nuclear Magnetic Resonance (¹H NMR)
Solvent:

or

.

Key Signals:

δ 1.6 - 1.9 ppm (Multiplet, 8H): Cyclopentyl ring methylene protons.

δ 2.3 ppm (Singlet, 3H): Methyl group on the benzene ring.

δ 3.7 ppm (Singlet, 2H): Benzylic amine (-CH₂-NH₂).

δ 4.8 ppm (Multiplet, 1H): Methine proton of the cyclopentyloxy group (-O-CH<).

δ 6.7 - 7.1 ppm (Multiplet, 3H): Aromatic protons (1,2,4-substitution pattern).

Part 4: Applications in Drug Discovery[2]
Pharmacophore Utility
This molecule is a bioisostere of the widely used 3-(cyclopentyloxy)-4-methoxyphenyl motif

found in PDE4 inhibitors (e.g., Rolipram).

Lipophilic Pocket Filling: The cyclopentyl ring is ideal for occupying hydrophobic pockets in

enzymes without adding excessive molecular weight.
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Metabolic Stability: The 4-methyl group is generally more metabolically stable than a 4-

methoxy group (which is prone to O-demethylation), potentially extending the half-life of

derived drugs.

Fragment-Based Drug Design (FBDD)
With a Molecular Weight of 205.30, this compound is classified as an ideal Fragment.

Ligand Efficiency: High. It possesses a polar "head" (amine) for anchoring and a non-polar

"tail" (cyclopentyl) for specificity.

Growth Vectors: The amine nitrogen allows for facile amide coupling to expand the molecule

into larger, drug-like candidates (e.g., coupling with carboxylic acids to form inhibitors).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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